molecular formula C23H25N3O2 B4459929 3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B4459929
M. Wt: 375.5 g/mol
InChI Key: MDUSWGFPVJOYJT-UHFFFAOYSA-N
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Description

3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a benzylpiperidine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-pressure reactors for hydrogenation steps and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of N-substituted quinazolinone derivatives.

Scientific Research Applications

3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors and enzymes, modulating their activity. For instance, it may inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft, which is beneficial in the treatment of Alzheimer’s disease . Additionally, it may interact with dopamine and serotonin receptors, influencing mood and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combined quinazolinone and benzylpiperidine structures, which confer specific biological activities not observed in the similar compounds mentioned above. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry and pharmacology.

Properties

IUPAC Name

3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c27-22(12-15-26-17-24-21-9-5-4-8-20(21)23(26)28)25-13-10-19(11-14-25)16-18-6-2-1-3-7-18/h1-9,17,19H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUSWGFPVJOYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

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